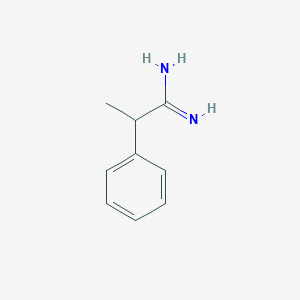
2-Phenylpropanimidamide
描述
2-Phenylpropanimidamide is an organic compound with the chemical formula C9H12N2 It is a derivative of amidine and contains a phenyl group attached to a propanamidine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropanimidamide typically involves the reaction of benzyl cyanide with dimethyl carbonate and sodium methoxide in the presence of toluene. The mixture is heated to a temperature range of 20-100°C under a pressure of 0.5-6 MPa for 1-10 hours. After the reaction, the byproduct methanol is removed, and the mixture is cooled to 35°C. Dimethyl sulfate is then added dropwise at a controlled temperature of 35-85°C, followed by another thermal-insulation reaction at 45-105°C for 1-10 hours. The final product is obtained through basic hydrolysis and acidification reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control of reaction conditions, such as temperature, pressure, and reaction time. The production process is designed to maximize yield and purity while minimizing production costs .
化学反应分析
Types of Reactions
2-Phenylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanamide derivatives, while reduction can produce phenylpropanamine derivatives .
科学研究应用
2-Phenylpropanimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
作用机制
The mechanism of action of 2-Phenylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a nasal decongestant and appetite suppressant.
Propionamide: An organic compound with similar structural features but different chemical properties.
Uniqueness
2-Phenylpropanimidamide is unique due to its specific amidine structure and phenyl group, which confer distinct chemical and biological properties. Unlike phenylpropanolamine, which acts on adrenergic receptors, this compound has a broader range of applications in chemistry and biology .
属性
IUPAC Name |
2-phenylpropanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPXHYKWNZDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-chloro-5-(2-ethylsulfanylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2697335.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2697339.png)
![5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2697341.png)
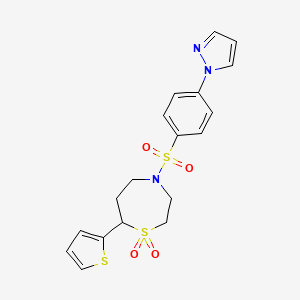
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697345.png)
![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2697347.png)
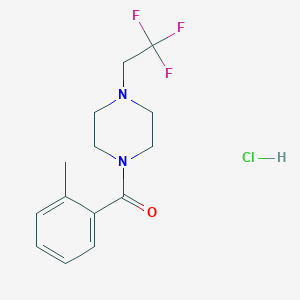
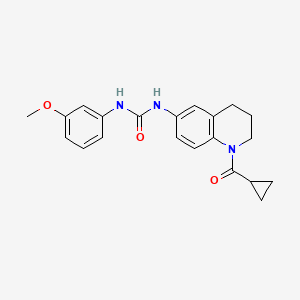
![2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2697351.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)
![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)
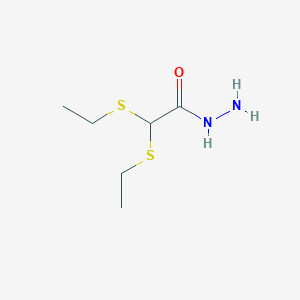
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2697358.png)
